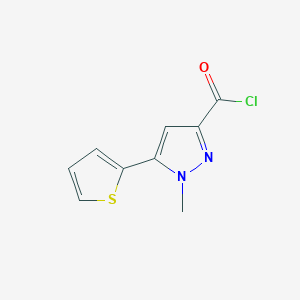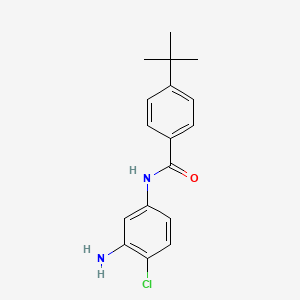
1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl chloride
Overview
Description
The compound "1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl chloride" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. In the case of thiophene-containing pyrazoles, the synthesis may involve a cyclization reaction where a thiophene moiety is incorporated into the pyrazole ring. For example, the synthesis of related compounds has been reported through the reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Another method involves the condensation/cyclization reaction of (E)-1-(thiophen-2-yl)-3-phenylprop-2-en-1-one with hydrazine derivatives .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed by spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as by single-crystal X-ray diffraction studies. The crystal structures of these compounds can reveal important conformational details, such as dihedral angles between rings and the presence of intramolecular hydrogen bonds, which can influence the biological activity of the compounds . The crystal packing can be influenced by weak intermolecular interactions, such as C-H...π and π...π stacking interactions .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the carbonyl chloride group in "1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl chloride" can react with nucleophiles in substitution reactions. The pyrazole ring can also participate in addition reactions, and the presence of substituents on the thiophene ring can influence the reactivity and the type of chemical transformations that the compound can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of substituents can affect the compound's thermal stability, as observed in a study where the compound was found to be stable up to 190°C . The electronic structure, including the distribution of electron density, can be studied using computational methods such as DFT calculations, which can provide insights into the electrophilic and nucleophilic regions of the molecule . Additionally, the non-linear optical properties of these compounds can be of interest for materials science applications .
Case Studies
While the specific compound "1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl chloride" has not been directly studied in the provided papers, related compounds have been investigated for various biological activities. For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activity, with some derivatives showing promising results . Antimicrobial studies have also been conducted on similar pyrazole derivatives, indicating potential applications in the development of new therapeutic agents .
Scientific Research Applications
Anti-Tumor Properties
1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl chloride and its derivatives show promise in anti-tumor activities. For instance, some bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been evaluated for their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, demonstrating significant potential (Gomha, Edrees, & Altalbawy, 2016).
Synthetic Flexibility
The compound's structure allows for diverse synthetic applications. One study details the synthesis of pyrazoles with functionalized side chains, demonstrating the compound's versatility in creating a range of derivatives with potential for various applications (Grotjahn et al., 2002).
Antifungal and Antiviral Activities
Novel pyrazole acyl thiourea derivatives synthesized from this compound have shown good antifungal activities against various pathogens and anti-TMV activity, highlighting its potential in antifungal and antiviral research (Wu et al., 2012).
Materials Chemistry
Its derivatives are also explored in materials chemistry. For example, the synthesis and characterization of thiophene-2,5-substituted derivatives indicate applications in the development of new materials with specific structural and electronic properties (Khan et al., 2015).
Optoelectronic Applications
Some heterocyclic compounds derived from this chemical, such as 2,5-bis(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)thiophene, have been investigated for their optoelectronic properties, suggesting potential use in the development of new optoelectronic materials (Ramkumar & Kannan, 2015).
Anticancer Activity
Additionally, various derivatives of this compound have been synthesized and evaluated for their anticancer activities, revealing promising results in this domain (Ali et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methyl-5-thiophen-2-ylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c1-12-7(8-3-2-4-14-8)5-6(11-12)9(10)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRPADSBNGOLQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)Cl)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594560 | |
| Record name | 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl chloride | |
CAS RN |
876316-46-0 | |
| Record name | 1-Methyl-5-(2-thienyl)-1H-pyrazole-3-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876316-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















